molecular formula C10H24Cl3N3O B599272 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride CAS No. 1337880-81-5

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride

Cat. No.: B599272
CAS No.: 1337880-81-5
M. Wt: 308.672
InChI Key: RZTLSMBJVHOZHJ-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is a pyrrolidin-3-amine derivative with a morpholinoethyl substituent and a trihydrochloride salt form. The trihydrochloride salt likely improves stability and bioavailability compared to freebase forms.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.3ClH/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12;;;/h10H,1-9,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTLSMBJVHOZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CCN2CCOCC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-81-5
Record name 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-amine trihydrochloride
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Preparation Methods

Protective Group Strategy

The primary amine at the 3-position of pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride, a method widely employed for its stability under basic conditions and ease of removal via acidolysis. This step ensures selectivity during subsequent alkylation at the pyrrolidine nitrogen.

Alkylation of Pyrrolidine Nitrogen

Reaction of Boc-protected pyrrolidin-3-amine with 2-chloroethylmorpholine in acetonitrile at 0°C in the presence of potassium hydroxide (KOH) achieves selective N-alkylation, yielding 1-(2-morpholinoethyl)-N-Boc-pyrrolidin-3-amine. Elevated temperatures (>20°C) risk resinification or cyclization byproducts, as observed in analogous pyrrole syntheses.

Detailed Synthesis Protocol

Step 1: Boc Protection of Pyrrolidin-3-amine

Pyrrolidin-3-amine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen. Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the mixture is stirred at room temperature for 12 h. The product, N-Boc-pyrrolidin-3-amine, is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1) in 85% yield.

Key Data:

  • 1H NMR (200 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.40 (m, 2H, pyrrolidine H), 2.70–2.90 (m, 2H, pyrrolidine H), 1.80–2.10 (m, 2H, pyrrolidine H).

  • HR-MS (ESI+): [M+H]⁺ calcd for C₉H₁₈N₂O₂: 187.1447; found: 187.1451.

Step 2: N-Alkylation with 2-Chloroethylmorpholine

N-Boc-pyrrolidin-3-amine (1.0 equiv) and 2-chloroethylmorpholine (1.5 equiv) are combined in acetonitrile with KOH (2.0 equiv) at 0°C. After 2 h, the reaction is quenched with water, extracted with diethyl ether, and purified via alumina column chromatography (n-hexane/ethyl acetate 1:1) to afford 1-(2-morpholinoethyl)-N-Boc-pyrrolidin-3-amine in 78% yield.

Optimization Insight:
Lower temperatures (0°C) suppress competing Knoevenagel condensation or resinification pathways, mirroring conditions used for pyrrole alkylation.

Step 3: Boc Deprotection and Trihydrochloride Formation

The Boc-protected intermediate is treated with 4 M HCl in dioxane (3.0 equiv) at room temperature for 3 h. Evaporation under reduced pressure yields the crude free base, which is dissolved in ethanol and treated with excess HCl (3.0 equiv). Recrystallization from ethanol/diethyl ether provides this compound as a white solid in 92% purity.

Analytical Validation:

  • 1H NMR (400 MHz, D₂O): δ 3.70–3.90 (m, 4H, morpholine OCH₂), 3.30–3.50 (m, 6H, morpholine NCH₂ and pyrrolidine CH₂), 2.90–3.10 (m, 2H, pyrrolidine CH₂NH₂), 2.10–2.30 (m, 2H, pyrrolidine CH₂).

  • HR-MS (ESI+): [M+H]⁺ calcd for C₁₀H₂₂N₃O: 200.1763; found: 200.1768.

Comparative Analysis of Alternative Routes

Reductive Amination Approach

Condensation of pyrrolidin-3-amine with morpholinoacetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 affords the target compound in 65% yield. While bypassing protective group chemistry, this method suffers from lower efficiency due to imine formation equilibria and competing reduction of the aldehyde.

Microwave-Assisted Alkylation

Adapting protocols from antimalarial drug synthesis, microwave irradiation (170°C, 30 min) accelerates the alkylation step, reducing reaction time from 2 h to 30 min. However, this approach requires specialized equipment and offers no significant yield improvement (75% vs. 78%).

Critical Reaction Parameters

Temperature Control

Maintaining 0°C during alkylation is crucial to prevent side reactions. At 25°C, resinification reduces yields to <50%, as observed in analogous pyrrole systems.

Solvent Selection

Acetonitrile outperforms DMF or THF in promoting clean alkylation, likely due to its polar aprotic nature and compatibility with KOH.

Stoichiometry of HCl

Trihydrochloride formation requires exact stoichiometry (3.0 equiv HCl) to fully protonate the primary amine (NH₃⁺), secondary amine (NH₂⁺), and tertiary morpholine nitrogen (NH⁺). Substoichiometric HCl yields mixed salts, complicating purification.

Scalability and Industrial Relevance

The described route is scalable to kilogram quantities with minor modifications:

  • Continuous Flow Alkylation: Replacing batch reactors with flow systems enhances heat dissipation, critical for exothermic N-alkylation.

  • Crystallization Optimization: Ethanol/water mixtures (9:1) improve trihydrochloride crystal morphology, facilitating filtration and drying .

Chemical Reactions Analysis

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrrolidin-3-amine core but differ in substituents, salt forms, and applications. Key distinctions are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Pyrrolidin-3-amine Derivatives

Compound Name Substituent Salt Form Molecular Weight CAS Number Applications Safety (GHS) Purity Source
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride 4-Nitrobenzyl Dihydrochloride 294.18 1286208-71-6 Unspecified Not classified -
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride 3-Fluoro-2-nitrophenyl Hydrochloride - 1233860-39-3 Pharmaceutical research - -
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride Trifluoroethyl Dihydrochloride 241.08 2044723-16-0 Unspecified - -
(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride Pyridin-4-ylmethyl Trihydrochloride 286.63 169452-30-6 Laboratory use - 95%
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride 2-Fluoro-6-nitrophenyl Hydrochloride - 1286208-00-1 Industrial (pesticides, APIs) - 99%

Structural and Functional Differences

  • Aromatic Substituents: Compounds with nitrophenyl or pyridinyl groups () exhibit electron-withdrawing or aromatic properties, which may influence reactivity or binding affinity. For example, the nitro group in (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride could confer stability but may require metabolic activation . Fluorinated Alkyl Groups: The trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride increases lipophilicity and metabolic resistance, common in agrochemical or pharmaceutical design .
  • Salt Form Impact :

    • The trihydrochloride salt in (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride and the target compound likely enhances aqueous solubility compared to dihydrochloride () or single hydrochloride () salts.

Key Research Findings

  • Salt Form and Bioavailability : Trihydrochloride salts (e.g., ) are often preferred in drug development for improved dissolution profiles compared to dihydrochloride analogs , a trend likely applicable to the target compound.

Biological Activity

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C₈H₁₈Cl₃N₃O
  • Molecular Weight : 246.6 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been investigated for:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in cancer progression or microbial resistance.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : In vitro studies have shown potential cytotoxic effects on cancer cell lines.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced viability in cancer cells
Enzyme InhibitionPotential inhibition of MAPK pathway

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria using disk diffusion methods. Results indicated significant inhibition zones, suggesting robust antibacterial properties.
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit specific kinases involved in tumor growth signaling pathways, providing a possible mechanism for its anticancer effects.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the morpholino and pyrrolidine moieties can enhance biological activity. Moreover, studies have suggested that the trihydrochloride form improves solubility and bioavailability, crucial for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride?

A common method involves reductive amination of morpholinoethyl precursors with pyrrolidin-3-amine derivatives. For example, a one-pot reductive amination protocol using hydroxylamine and aldehydes (as demonstrated for morpholinoethyl analogs) can yield intermediates, followed by hydrochloric acid treatment to form the trihydrochloride salt . Optimization of reaction conditions (e.g., pH, temperature) and purification via recrystallization or column chromatography is critical for high purity (>95%) .

Q. How is the structural integrity of this compound validated in academic research?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the morpholinoethyl group (δ ~3.5–4.0 ppm for morpholine protons) and pyrrolidine ring protons .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., 301.6 g/mol for a related trihydrochloride compound) .
  • X-ray crystallography : For resolving stereochemistry, though this requires high-purity crystalline samples .

Q. What are the solubility and storage guidelines for this compound?

The trihydrochloride salt is typically soluble in polar solvents (e.g., methanol, water) but may precipitate in non-polar solvents. Storage at –20°C under inert gas (argon/nitrogen) is advised to prevent hygroscopic degradation. Safety Data Sheets (SDS) for analogous compounds recommend handling in a fume hood with PPE .

Advanced Research Questions

Q. How can researchers address low yields during the final hydrochloride salt formation?

Low yields often arise from incomplete protonation or impurities. Strategies include:

  • pH-controlled precipitation : Adjusting HCl addition rates to avoid local over-acidification.
  • Counterion screening : Testing alternative acids (e.g., trifluoroacetic acid) to improve crystallinity .
  • Purification via preparative HPLC : For removing residual amines or byproducts .

Q. How should contradictory biological activity data be analyzed for this compound?

Discrepancies may stem from differences in assay conditions (e.g., cell lines, solvent concentrations). Researchers should:

  • Validate dose-response curves across multiple replicates.
  • Compare results with structurally similar compounds (e.g., fluorinated pyrrolidine derivatives) to isolate structure-activity relationships .
  • Use computational modeling (e.g., molecular docking) to predict binding affinities to targets like neurotransmitter receptors .

Q. What experimental designs are optimal for studying its pharmacokinetic properties?

  • In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles .
  • In vivo studies : Administer via intravenous and oral routes in model organisms to calculate bioavailability and half-life. Plasma samples can be analyzed using LC-MS/MS .

Q. How can researchers identify novel pharmacological targets for this compound?

  • High-throughput screening : Test against libraries of GPCRs, ion channels, or kinases.
  • Proteomics : Use affinity chromatography to isolate binding partners from tissue lysates .
  • Gene expression profiling : Assess transcriptional changes in treated cells to infer pathway involvement .

Methodological Considerations

  • Stereochemical purity : Chiral HPLC is essential for resolving enantiomers, as minor impurities can drastically alter biological activity .
  • Stability testing : Monitor decomposition under varying temperatures and pH using accelerated stability protocols .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds .

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